

# Application Note: HPLC Method for the Quantification of Isoliquiritigenin in Plant Extracts

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## Compound of Interest

Compound Name: *Isoliquiritigenin*

Cat. No.: *B1672252*

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## Introduction

**Isoliquiritigenin** is a chalcone, a type of flavonoid, predominantly found in the roots and rhizomes of licorice plants (*Glycyrrhiza* species), including *Glycyrrhiza uralensis*, *Glycyrrhiza glabra*, and *Glycyrrhiza inflata*.<sup>[1][2]</sup> It is recognized for a wide range of pharmacological activities. Accurate quantification of **isoliquiritigenin** is essential for the quality control and standardization of licorice-derived raw materials, dietary supplements, and herbal medicines.<sup>[2]</sup> High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of **isoliquiritigenin** in plant extracts.

## Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The stationary phase is a non-polar C18 column, and the mobile phase is a polar solvent mixture. **Isoliquiritigenin**, being a relatively non-polar compound, is retained by the stationary phase. Its elution is controlled by the composition of the mobile phase. Quantification is achieved by detecting the analyte using a UV detector at its maximum absorbance wavelength and comparing the peak area to a calibration curve generated from known concentrations of a certified reference standard.

## Experimental Protocols

## Protocol 1: Reagents and Mobile Phase Preparation

- Reagents:
  - Acetonitrile (HPLC Grade)
  - Methanol (HPLC Grade)
  - Deionized Water (18.2 MΩ·cm)
  - Phosphoric Acid or Acetic Acid (Analytical Grade)
  - **Isoliquiritigenin** reference standard (purity >98%)
- Mobile Phase Preparation (Example):
  - Prepare a solution of 0.05% phosphoric acid in water by adding 0.5 mL of phosphoric acid to 1 L of deionized water.[\[1\]](#)
  - The mobile phase can be an isocratic mixture or a gradient. A common mobile phase is a mixture of acetonitrile and acidified water.[\[1\]](#)[\[3\]](#)[\[4\]](#) For example, a mobile phase consisting of Acetonitrile:0.2% Ortho-Phosphoric Acid (75:25, v/v) can be used.[\[5\]](#)
  - Degas the mobile phase for at least 15 minutes using a vacuum filtration system or an ultrasonic bath before use to prevent air bubbles in the HPLC system.

## Protocol 2: Standard Solution Preparation

- Stock Solution (e.g., 100 µg/mL):
  - Accurately weigh 10 mg of **isoliquiritigenin** reference standard.
  - Dissolve the standard in a 100 mL volumetric flask using methanol. Ensure it is completely dissolved, using sonication if necessary. This is the stock solution.
- Calibration Standards:
  - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standard solutions.

- Example concentrations could be 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

## Protocol 3: Sample Preparation from Plant Material

This protocol describes a general ultrasonic-assisted extraction (UAE) method suitable for licorice root powder.

- Extraction:
  - Accurately weigh approximately 0.2 g of dried, powdered plant material (e.g., licorice root) into a 100 mL conical flask.[\[1\]](#)
  - Add 50 mL of 70% ethanol as the extraction solvent.[\[1\]](#)
  - Place the flask in an ultrasonic bath and sonicate for 30 minutes.[\[1\]](#)
  - After sonication, allow the mixture to cool to room temperature. Compensate for any weight loss with 70% ethanol.[\[1\]](#)
- Filtration:
  - Filter the extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove particulate matter.[\[1\]](#)[\[6\]](#) The sample is now ready for injection.

## Protocol 4: HPLC Analysis

- Instrument Setup:
  - Set up the HPLC system according to the parameters in Table 1.
  - Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
- Analysis Sequence:
  - Inject a blank (mobile phase) to ensure the system is clean.
  - Inject the prepared standard solutions in order of increasing concentration to generate the calibration curve.

- Inject the prepared plant extract samples. It is recommended to inject a standard periodically to check for system stability.
- Data Acquisition:
  - Record the chromatograms and integrate the peak area for **isoliquiritigenin**. The retention time should be consistent across standards and samples.

## Data Presentation

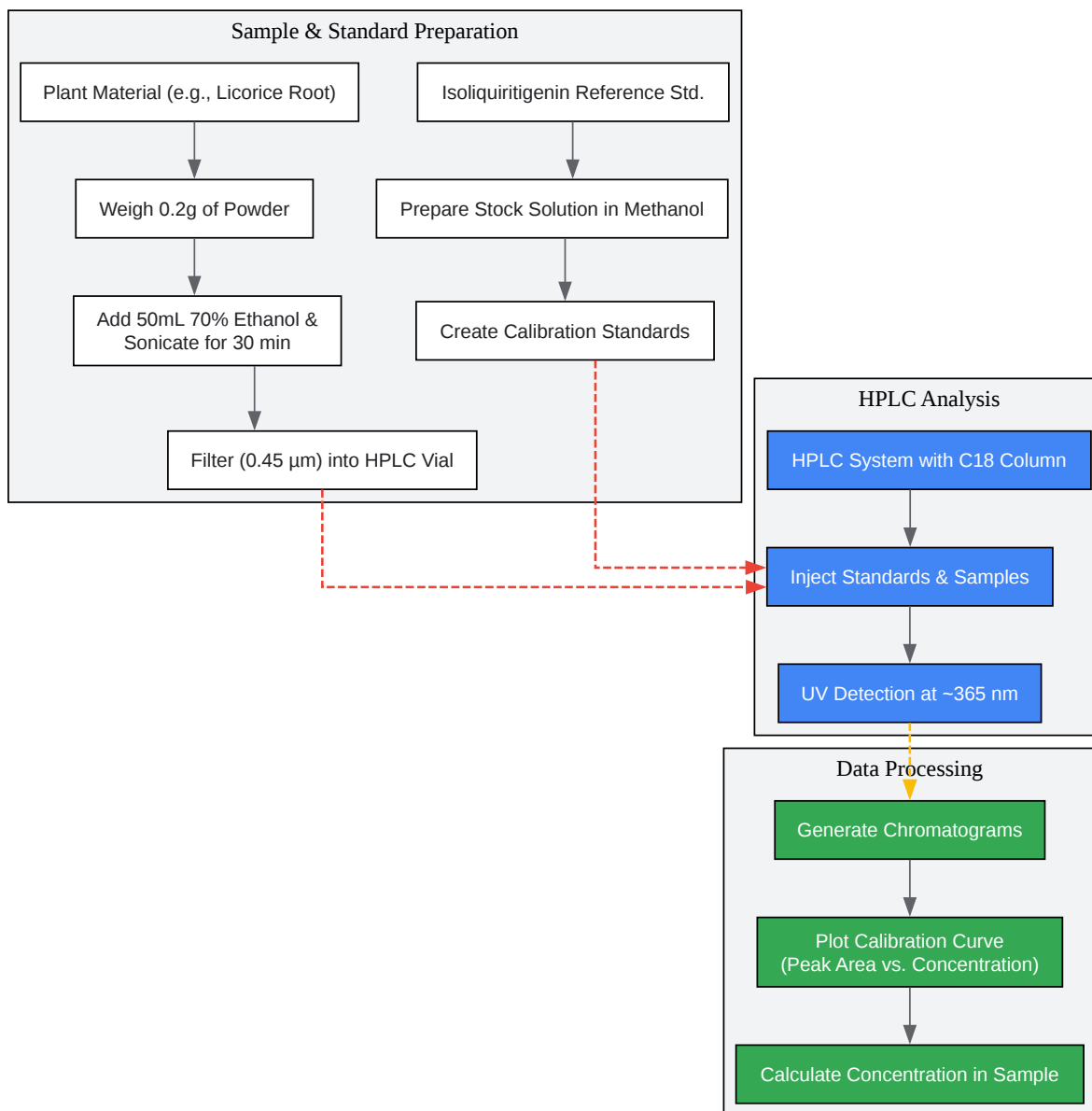
The performance of an HPLC method is validated through several key parameters. The following table summarizes typical chromatographic conditions and validation data for the quantification of **isoliquiritigenin** from published methods.

Table 1: Summary of HPLC Methods and Quantitative Data for **Isoliquiritigenin**

Parameter	Method 1	Method 2	Method 3
Column	C18 (Dimensions not specified)	Discovery C18 (25 cm x 4.6 mm, 5 µm)	C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.05% Phosphoric Acid Water[1]	Acetonitrile : 5% Acetic Acid (32:68, v/v)[3]	Acetonitrile : 0.5% Acetic Acid (32:68.5, v/v)[4]
Elution Mode	Gradient[1]	Isocratic[3]	Isocratic[4]
Flow Rate	1.0 mL/min[1]	0.7 mL/min[3]	1.0 mL/min[4]
Detection (UV)	365 nm[1]	367 nm[3]	350 nm[4]
Column Temp.	30°C[1]	35°C[3]	25°C[4]
Injection Vol.	10 µL[1]	Not specified	10 µL[4]
Linearity Range	Not specified	Not specified	0.03125 - 2.0 mg/mL[4]
LOD / LOQ	Not specified	Not specified	Not specified

## Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a reproducible analytical method.



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Caption: Workflow for Quantification of **Isoliquiritigenin**.

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- To cite this document: BenchChem. [Application Note: HPLC Method for the Quantification of Isoliquiritigenin in Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672252#hplc-method-for-quantification-of-isoliquiritigenin-in-plant-extracts]

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